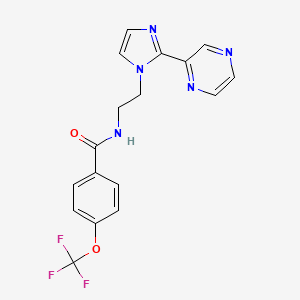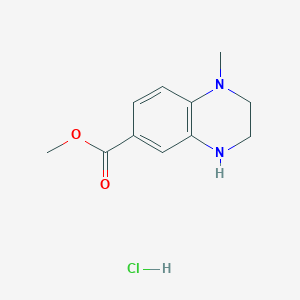
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized using green chemistry principles . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Synthesis Analysis
Quinoxaline can be synthesized by the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . This reaction was first discovered by Korner and Hinsberg in 1884 . The synthesis of quinoxaline derivatives can be achieved via many different methods of synthetic strategies .Chemical Reactions Analysis
Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . For example, some substituted quinoxaline 1, 4-di-N-oxides show high hypoxic cytotoxicity .科学的研究の応用
Antituberculosis Activity
Quinoxaline derivatives, including those with modifications on the quinoxaline nucleus, have been synthesized and evaluated for antituberculosis activity. Substituents like chloro, methyl, or methoxy groups significantly affect their in vitro activity against Mycobacterium tuberculosis, indicating potential as antituberculosis agents. Some derivatives have shown good activity in macrophages and against drug-resistant strains, highlighting their importance in designing new antituberculosis compounds (Jaso, Zarranz, Aldana, & Monge, 2005).
Organic Synthesis
A protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones has been developed. This method, involving metal- and base-free conditions, enables the efficient synthesis of these compounds, highlighting the versatility of quinoxaline derivatives in organic synthesis (Xie et al., 2019).
Molecular Imprinting and Detection
A new molecularly imprinted polymer (MIP) selective for major metabolites of quinoxaline-1,4-dioxides has been developed for online solid-phase extraction and quantification in biological samples. This demonstrates the application of quinoxaline derivatives in creating selective sorbents for analytical chemistry, specifically for detecting and quantifying trace amounts in complex matrices (Duan et al., 2011).
Antibacterial and Antifungal Properties
Quinoxaline derivatives have been investigated for their antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents. Some derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities in vitro, suggesting their utility in addressing various microbial infections (Glushkov et al., 2005).
Algicidal Activity
Synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines with good algicidal activities against specific algae species demonstrates the application of quinoxaline derivatives in environmental science and biotechnology. This highlights their potential in developing agents for controlling harmful algal blooms (Kim et al., 2000).
作用機序
Mode of Action
Quinoxaline derivatives, a class of compounds to which en300-6729364 belongs, are known for their diverse therapeutic uses . They have prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial properties . The specific interactions of EN300-6729364 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that quinoxaline derivatives can interact with various biochemical pathways due to their diverse therapeutic uses . The downstream effects of these interactions are subject to further investigation.
Result of Action
Quinoxaline derivatives are known to have several therapeutic effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . The specific effects of EN300-6729364 at the molecular and cellular level are subjects of ongoing research.
将来の方向性
特性
IUPAC Name |
methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-13-6-5-12-9-7-8(11(14)15-2)3-4-10(9)13;/h3-4,7,12H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAWTBMKZJFTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)
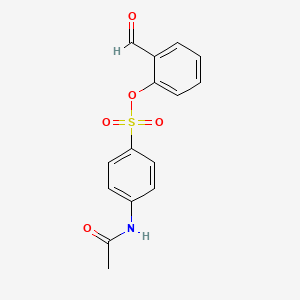
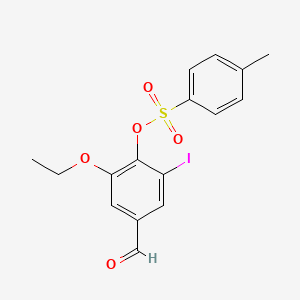
![9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2746632.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)

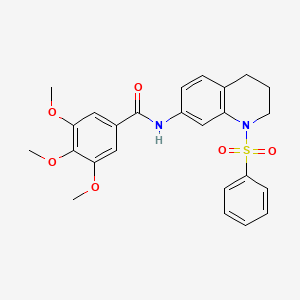
![1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2746638.png)
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2746639.png)
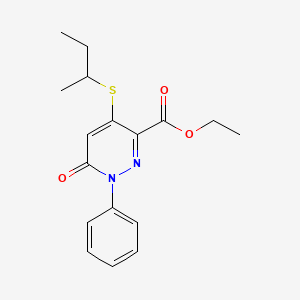
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)
